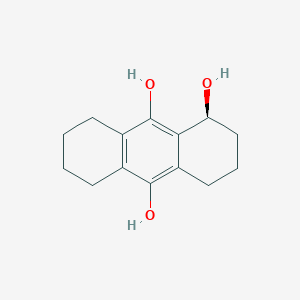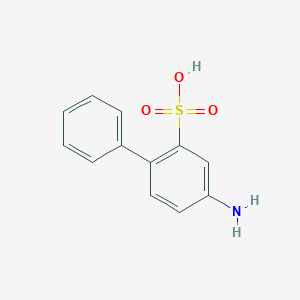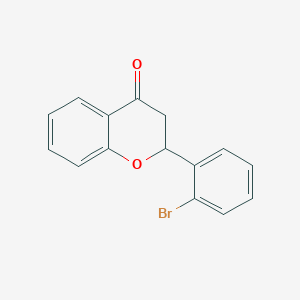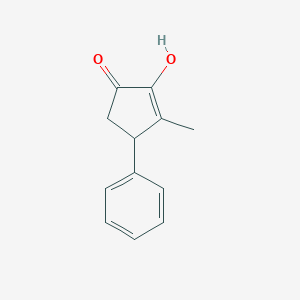![molecular formula C11H15BrN2O4 B12580812 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide CAS No. 602330-87-0](/img/structure/B12580812.png)
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium core with an acetyloxyethoxy substituent and a carbamoyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the preparation of the pyridinium core, followed by the introduction of the acetyloxyethoxy and carbamoyl groups. The final step involves the bromination to form the bromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. These methods are designed to meet the demands of various applications, from research to commercial use.
Análisis De Reacciones Químicas
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The acetyloxyethoxy group may facilitate its binding to certain enzymes or receptors, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide stands out due to its unique combination of functional groups. Similar compounds include:
1-{[2-(Hydroxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide: Lacks the acetyloxy group, leading to different reactivity and applications.
1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium chloride: Substitutes bromide with chloride, affecting its solubility and reactivity.
These comparisons highlight the distinct properties and potential advantages of this compound in various applications.
Propiedades
Número CAS |
602330-87-0 |
|---|---|
Fórmula molecular |
C11H15BrN2O4 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
2-[(3-carbamoylpyridin-1-ium-1-yl)methoxy]ethyl acetate;bromide |
InChI |
InChI=1S/C11H14N2O4.BrH/c1-9(14)17-6-5-16-8-13-4-2-3-10(7-13)11(12)15;/h2-4,7H,5-6,8H2,1H3,(H-,12,15);1H |
Clave InChI |
QDNIDLOIIWABFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)





![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)



![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
